N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of 4-oxo-2,5-dimethylphenyl-4-methylbenzenesulfonamide
Reduction: Formation of N-(4-amino-2,5-dimethylphenyl)-4-methylbenzenesulfonamide
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the hydroxy and methyl groups may enhance the binding affinity of the compound to its target enzymes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the hydroxy and methyl substitutions.
Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: Similar structure but without the dimethyl substitutions on the benzene ring.
Uniqueness
N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both hydroxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substitutions may enhance its binding to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12(3)15(17)9-11(14)2/h4-9,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIHIRGXOEHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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